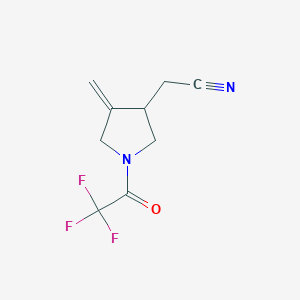
3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- is a chemical compound with the molecular formula C9H10F3N2O It is known for its unique structure, which includes a pyrrolidine ring, a nitrile group, and a trifluoroacetyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- typically involves the reaction of pyrrolidine with acetonitrile and trifluoroacetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{Pyrrolidine} + \text{Acetonitrile} + \text{Trifluoroacetic Anhydride} \rightarrow \text{3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)-} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and specific solvents can also play a crucial role in the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The nitrile and trifluoroacetyl groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- involves its interaction with specific molecular targets. The trifluoroacetyl group can act as an electrophile, facilitating reactions with nucleophiles. The nitrile group can also participate in various chemical transformations, contributing to the compound’s reactivity.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyrrolidineacetonitrile: Lacks the trifluoroacetyl group, leading to different reactivity and applications.
4-Methylene-1-(trifluoroacetyl)-pyrrolidine: Similar structure but different positioning of functional groups.
Uniqueness
The presence of both the nitrile and trifluoroacetyl groups in 3-Pyrrolidineacetonitrile, 4-methylene-1-(trifluoroacetyl)- makes it unique in terms of its reactivity and potential applications. This combination of functional groups allows for a wide range of chemical transformations and interactions, making it a valuable compound in various fields of research.
Propiedades
Número CAS |
220951-48-4 |
|---|---|
Fórmula molecular |
C9H9F3N2O |
Peso molecular |
218.18 g/mol |
Nombre IUPAC |
2-[4-methylidene-1-(2,2,2-trifluoroacetyl)pyrrolidin-3-yl]acetonitrile |
InChI |
InChI=1S/C9H9F3N2O/c1-6-4-14(5-7(6)2-3-13)8(15)9(10,11)12/h7H,1-2,4-5H2 |
Clave InChI |
YLAROMHQHSZOSB-UHFFFAOYSA-N |
SMILES canónico |
C=C1CN(CC1CC#N)C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



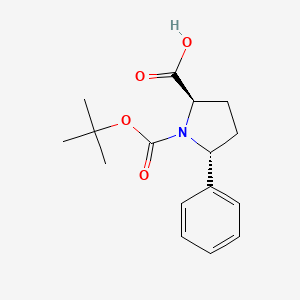
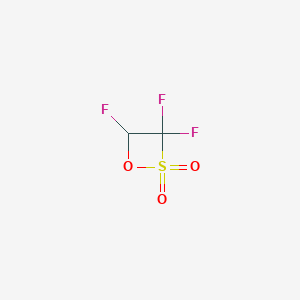

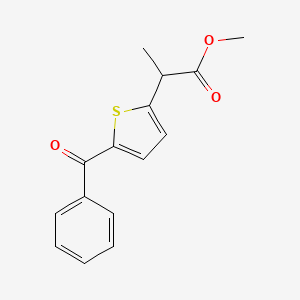
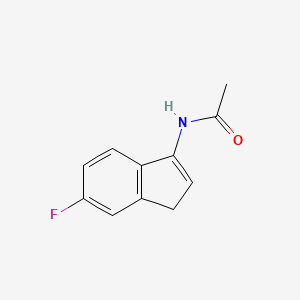
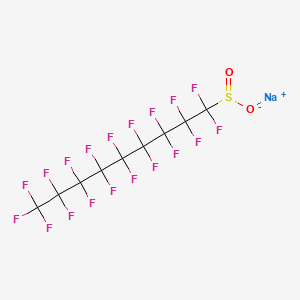
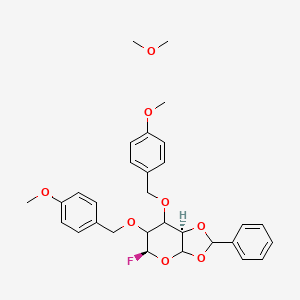

![[(1S,4R,7aS)-1-[(2R)-1-iodopropan-2-yl]-7a-methyl-1,2,3,3a,4,5,6,7-octahydroinden-4-yl]oxy-tert-butyl-dimethylsilane](/img/structure/B13425430.png)
![ethyl 3-[[1-methyl-2-[[4-[(Z)-N'-(3-methylpentoxycarbonyl)carbamimidoyl]anilino]methyl]benzimidazole-5-carbonyl]-pyridin-2-ylamino]propanoate](/img/structure/B13425437.png)
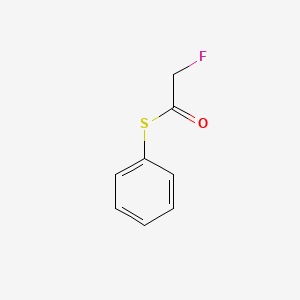
![(Z)-2-(hexahydrofuro[3,4-c]pyridin-5(3H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13425441.png)

